molecular formula C13H13ClN2O4S B5620093 N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5620093
M. Wt: 328.77 g/mol
InChI Key: SYEKELJZBTXBQS-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a benzenesulfonamide moiety substituted with methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the sulfonamide moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the benzenesulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structural features enable it to interact with biological targets, making it a candidate for the development of therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)benzamide
  • 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide
  • N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzoylamino)-5-methoxybenzamide

Uniqueness

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both the pyridine and benzenesulfonamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-19-11-5-4-10(7-12(11)20-2)21(17,18)16-13-6-3-9(14)8-15-13/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEKELJZBTXBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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